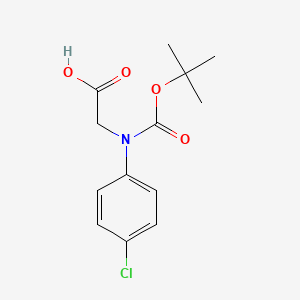
N-Boc-(4-chlorophenyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-(4’-chlorophenyl) glycine is a chemical compound with the molecular formula C13H16ClNO4 and a molecular weight of 285.72 g/mol . It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenyl ring is substituted with a chlorine atom at the para position. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Boc-(4’-chlorophenyl) glycine can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorophenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of N-Boc-(4’-chlorophenyl) glycine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-(4’-chlorophenyl) glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-Boc-(4’-chlorophenyl) glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: N-Boc-(4’-chlorophenyl) glycine is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Boc-(4’-chlorophenyl) glycine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chlorine-substituted phenyl ring can engage in hydrophobic interactions and π-π stacking with aromatic residues in proteins, influencing their structure and function .
Comparación Con Compuestos Similares
N-Boc-(4’-chlorophenyl) glycine can be compared with other similar compounds, such as:
N-Boc-(2’-chlorophenyl) glycine: Similar structure but with the chlorine atom at the ortho position.
N-Boc-(3’-chlorophenyl) glycine: Chlorine atom at the meta position.
N-Boc-(4’-fluorophenyl) glycine: Fluorine atom instead of chlorine at the para position.
These compounds share similar synthetic routes and applications but differ in their reactivity and interaction with biological targets due to the position and nature of the substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C13H16ClNO4 |
|---|---|
Peso molecular |
285.72 g/mol |
Nombre IUPAC |
2-[4-chloro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,16,17) |
Clave InChI |
FPRRDNKPHINQNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















